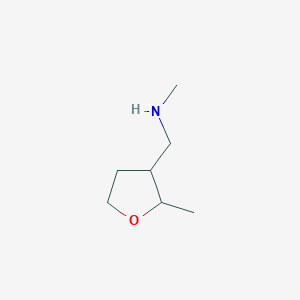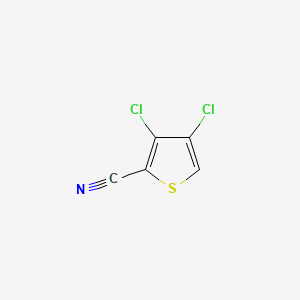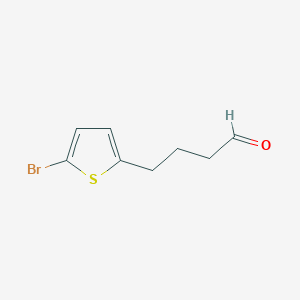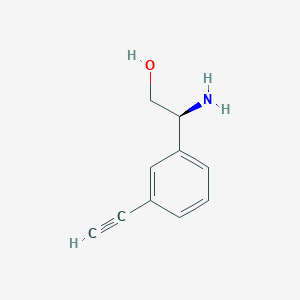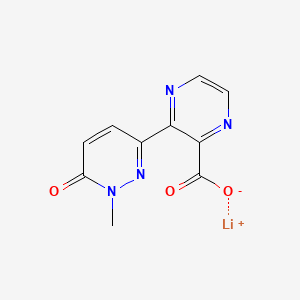
Lithium(1+)3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is a complex organic compound that combines lithium with a pyrazine carboxylate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate typically involves the reaction of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Applications De Recherche Scientifique
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and battery components.
Mécanisme D'action
The mechanism of action of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. Detailed studies are required to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium pyrazine-2-carboxylate: Similar in structure but lacks the pyridazinyl group.
Lithium 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoate: Similar but with a benzoate group instead of a pyrazine carboxylate.
Uniqueness
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H7LiN4O3 |
|---|---|
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
lithium;3-(1-methyl-6-oxopyridazin-3-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8N4O3.Li/c1-14-7(15)3-2-6(13-14)8-9(10(16)17)12-5-4-11-8;/h2-5H,1H3,(H,16,17);/q;+1/p-1 |
Clé InChI |
OYIKQHXYRILFBU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CN1C(=O)C=CC(=N1)C2=NC=CN=C2C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


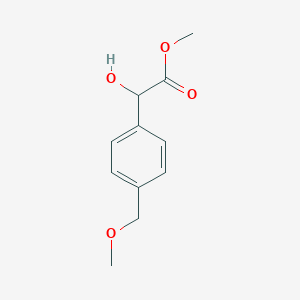
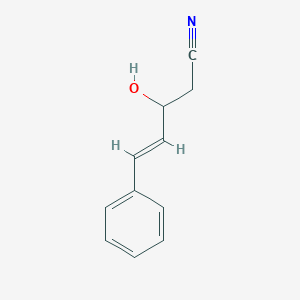
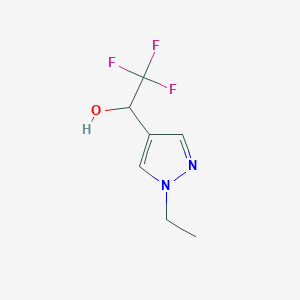
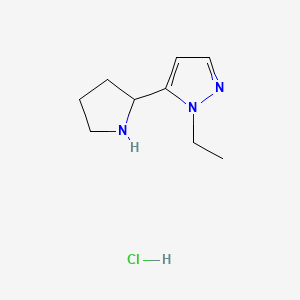
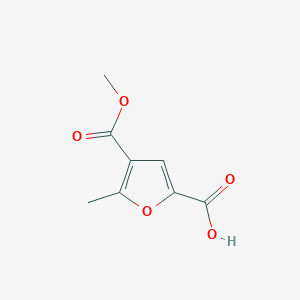


![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
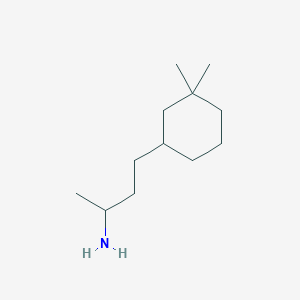
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
